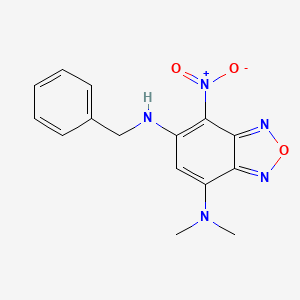![molecular formula C18H13N5O5 B3844031 2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B3844031.png)
2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol
Overview
Description
2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of hydroxyanilino and nitro groups further enhances its reactivity and potential utility in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole compounds.
Scientific Research Applications
2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in studying cellular processes, such as glucose uptake, by acting as a fluorescent marker.
Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain kinases, such as SYK kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can modulate various cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline: Shares structural similarities and is used in similar applications.
R112: Another compound with a similar mechanism of action, used as an investigational drug.
Uniqueness
2-[[7-(3-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol is unique due to its combination of hydroxyanilino and nitro groups, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection and analysis.
Properties
IUPAC Name |
2-[[7-(3-hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c24-11-5-3-4-10(8-11)19-13-9-14(20-12-6-1-2-7-15(12)25)18(23(26)27)17-16(13)21-28-22-17/h1-9,19-20,24-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFKJBLANDXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C3=NON=C3C(=C2)NC4=CC(=CC=C4)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843952.png)
![1-[3-(4-chlorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B3843962.png)
![(2E)-2-cyano-2-[6-(4-methylphenyl)-4-phenyl-1H-pyrimidin-2-ylidene]acetamide](/img/structure/B3843966.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B3843981.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B3843990.png)


![2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol](/img/structure/B3844023.png)
![4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol](/img/structure/B3844038.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844040.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844049.png)
![2-[[7-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol](/img/structure/B3844057.png)

![2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid](/img/structure/B3844066.png)
